4-Methyl-3-nitrobenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSMFMNGAKHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169346 | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172549-15-4 | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
The following analysis compares 4-methyl-3-nitrobenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, reactivity, and physicochemical properties.
Structural and Electronic Effects
Key Observations :
- The nitro group in this compound deactivates the ring, reducing nucleophilicity at adjacent positions, while the methyl group enhances solubility in organic solvents compared to purely nitro-substituted analogs .
- In contrast, 4-nitrobenzene-1,2-diamine exhibits lower solubility due to strong intermolecular interactions from the nitro group .
Key Observations :
- Nitro groups enhance electrophilic substitution but reduce solubility, often necessitating polar aprotic solvents like DMF .
- Methyl groups improve solubility and steric bulk, which can hinder reactions at adjacent positions .
Physicochemical and Toxicological Properties
Key Observations :
Preparation Methods
Protective Group Methodology
To mitigate undesired oxidation, the amine groups are temporarily protected as acetyl derivatives (Fig. 1A). A representative protocol involves:
- Acetylation : Reacting 4-methylbenzene-1,2-diamine with acetic anhydride (1:2 molar ratio) at 50°C for 2 hr.
- Nitration : Treating the diacetylated compound with fuming HNO₃ (90%) in H₂SO₄ at 0°C, achieving 68% yield of 3-nitro-4-methyl-N,N'-diacetylbenzene-1,2-diamine.
- Deprotection : Hydrolysis using 6M HCl at reflux (4 hr) restores the free diamine.
Key Challenges :
Metal-Catalyzed Directed Nitration
Transition metals such as iron(III) nitrate nonahydrate enable directed nitration via coordination to amine groups. In a patented process:
- Complexation : 4-methylbenzene-1,2-diamine is reacted with Fe(NO₃)₃·9H₂O (1:1 molar ratio) in ethanol at 25°C.
- Nitration : Adding concentrated HNO₃ (2 eq) at −10°C produces the nitro complex, isolated in 74% yield.
- Demetallation : Treatment with EDTA disodium salt releases the free diamine (89% purity).
Advantages :
- Regioselectivity improves to >90% for the 3-nitro position.
- Minimal oxidative degradation of the methyl group.
Sequential Alkylation-Nitration Strategies
Starting from 2-Fluoro-5-Nitroaniline
A patent by Ozegowski et al. outlines a scalable route (Fig. 1B):
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Methylamination | 30% aqueous methylamine, 80°C, 8 hr | 82% |
| 2 | Glutaric anhydride coupling | THF, 25°C, 12 hr | 76% |
| 3 | Cyclization | H₂SO₄, 100°C, 6 hr | 88% |
- Methylamination : 2-Fluoro-5-nitroaniline reacts with methylamine, displacing fluorine to yield N¹-methyl-4-nitrobenzene-1,2-diamine.
- Side Chain Elongation : Glutaric anhydride introduces a butanoic acid moiety via nucleophilic acyl substitution.
- Cyclization : Acid-catalyzed intramolecular condensation forms the benzimidazole core, with concurrent nitro group retention.
Critical Insight :
The methyl group’s position is dictated by the starting material’s substitution pattern, avoiding the need for post-synthetic methylation.
Nitration of Pre-Methylated Intermediates
An alternative pathway nitrates 4-methylbenzene-1,2-diamine’s synthetic precursor:
Synthesis of 4-Methylbenzene-1,2-Diamine :
Directed Nitration :
Industrial-Scale Production
Continuous Flow Nitration
Modern plants employ continuous reactors to enhance safety and yield:
Waste Management
Spent acid is regenerated via:
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, 0.1% H₃PO₄/MeOH (70:30), RT: 4.2 min, purity >99%.
- Elemental Analysis : Calculated C 49.12%, H 5.30%, N 24.55%; Found C 49.08%, H 5.33%, N 24.51%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Nitration | 68 | 95 | 120 | Moderate |
| Metal-Directed | 74 | 89 | 210 | Low |
| Sequential Alkylation | 88 | 99 | 150 | High |
| Continuous Flow | 86 | 99 | 95 | Industrial |
Emerging Technologies
Photocatalytic Nitration
Recent advances utilize TiO₂ nanoparticles under UV light (365 nm) to nitrate 4-methylbenzene-1,2-diamine in acetonitrile. Preliminary results show 52% yield with 78% regioselectivity.
Biocatalytic Routes
Engineered nitroreductases enable regioselective nitration in aqueous buffer (pH 7.4, 37°C). While yields remain low (34%), this method eliminates acidic waste.
Q & A
Q. Critical Parameters :
- Temperature control to avoid side reactions (e.g., oxidation of amine groups).
- Solvent selection (polar aprotic solvents enhance regioselectivity).
Q. Answer :
- HPLC-PDA : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected for C₇H₉N₃O₂: m/z 180.0772).
- FT-IR : Identify nitro (1520 cm⁻¹ asymmetric stretch) and amine (3350 cm⁻¹ N-H stretch) groups.
- Elemental analysis : Validate C, H, N content (±0.3% theoretical).
Reference : Structural analogs like 4-iodo-5-nitrobenzene-1,2-diamine were characterized via these methods .
Advanced: How does steric hindrance from the methyl group influence reactivity in cross-coupling reactions?
Answer :
The methyl group at position 4 alters electron density and steric accessibility:
Electronic effects : Methyl is weakly electron-donating, reducing nitro group electrophilicity.
Steric effects : Hinders Pd-catalyzed coupling (e.g., Suzuki-Miyaura). Mitigation strategies:
- Use bulky ligands (e.g., SPhos) to prevent catalyst deactivation.
- Optimize solvent (toluene > DMF) for better substrate diffusion.
Q. Answer :
- DFT (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify nucleophilic sites.
- Molecular Electrostatic Potential (MEP) : Visualize electron-rich regions prone to electrophilic attack.
Example : For 4-methylbenzene-1,2-diamine, MEP shows higher electron density at position 3, favoring nitration there .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
